molecular formula C17H14ClNO3 B2480781 1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione CAS No. 620931-51-3

1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione

Cat. No.: B2480781
CAS No.: 620931-51-3
M. Wt: 315.75
InChI Key: MZWISTTXLUTQIZ-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione is a synthetic derivative of 5-methylisatin (5-methylindole-2,3-dione), a heterocyclic compound with a fused benzene and pyrrole ring system . The compound features a 5-methyl group on the indole core and a 2-(2-chlorophenoxy)ethyl substituent attached to the nitrogen atom of the indole-dione scaffold. This substitution introduces an electron-withdrawing chlorophenoxy moiety, which may influence electronic properties, lipophilicity, and biological interactions.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-5-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-11-6-7-14-12(10-11)16(20)17(21)19(14)8-9-22-15-5-3-2-4-13(15)18/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWISTTXLUTQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 5-methylindole-2,3-dione under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst, such as methanesulfonic acid, under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted indole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione has been evaluated for its anticancer properties through various in vitro studies. The National Cancer Institute (NCI) has conducted screenings that demonstrate its efficacy against a wide range of cancer cell lines.

  • Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis in cancer cells. Studies suggest it may interfere with key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway.
  • Case Study : In a study assessing its cytotoxicity against different cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogenic microorganisms.

  • Efficacy : Preliminary tests indicate that derivatives of this compound can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
  • Case Study : A study highlighted that structural modifications enhanced antimicrobial potency, suggesting that this compound could be a lead compound for developing new antibiotics .

Research Findings

A comprehensive review of literature reveals diverse applications of this compound:

Application TypeDescriptionReferences
AnticancerExhibits significant cytotoxicity against various cancer cell lines; induces apoptosis. ,
AntimicrobialEffective against gram-positive and gram-negative bacteria; potential for antibiotic development. ,
Enzyme InhibitionMay inhibit enzymes involved in disease progression, including those related to cancer metabolism.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Indole-2,3-dione Derivatives

The target compound shares its indole-2,3-dione core with several derivatives, but substituent variations critically modulate its properties:

Compound Name Core Structure Substituent(s) Key Features
1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione Indole-2,3-dione 5-methyl; N-linked 2-(2-chlorophenoxy)ethyl Electron-withdrawing chloro group enhances polarity; potential pesticidal activity inferred from similar chlorophenyl derivatives .
5-Methylisatin () Indole-2,3-dione 5-methyl Baseline compound; molecular weight = 161.16 g/mol; used in Mannich reactions to synthesize bioactive derivatives .
5-Nitroindole-2,3-dione () Indole-2,3-dione 5-nitro Nitro group increases cytotoxicity; demonstrated antituberculosis activity in derivatives .
1-(2-Bromoethyl)-5-methylindoline-2,3-dione () Indoline-2,3-dione 5-methyl; N-linked 2-bromoethyl Key intermediate for synthesizing piperazine/morpholine derivatives via nucleophilic substitution .
1-[[3-Methoxy-4-(3-methylbutoxy)phenyl]methyl]-5-methylindole-2,3-dione () Indole-2,3-dione 5-methyl; N-linked benzyl with methoxy/isopentyloxy Electron-donating methoxy group may enhance lipid solubility; structural analog with potential CNS activity.

Physicochemical Properties

  • Lipophilicity (ClogP): Piperazine-2,3-dione derivatives () exhibit ClogP values ranging from 1.5–3.0, significantly higher than unsubstituted piperazine (ClogP = −1.5), due to aromatic benzyl substituents .
  • Crystallography: Analogous compounds, such as 5-methyl-3,3-bis(4-methylpiperazin-1-yl)-indolin-2-one (), adopt chair conformations in piperazine rings and stabilize via C–H···O hydrogen bonds. Similar analysis using SHELXL or OLEX2 (–4) would elucidate the target’s crystal packing .

Biological Activity

1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione is a synthetic compound belonging to the indole derivative class, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}ClO2_2
  • Molecular Weight : 273.73 g/mol

This compound features an indole moiety, which is significant for its biological activity, particularly in interactions with various molecular targets.

Biological Activities

This compound has been studied for several key biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy has been evaluated using standard assays such as the disc diffusion method and minimum inhibitory concentration (MIC) tests.
  • Anticancer Activity : Preclinical studies have shown that the compound can inhibit the proliferation of cancer cells. It has been tested against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer), demonstrating dose-dependent cytotoxic effects.
  • Anti-inflammatory Properties : The compound has been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell signaling and proliferation. For example, it has shown potential in inhibiting kinases associated with cancer progression.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors, influencing cellular responses related to growth and apoptosis.

Data Table: Biological Activity Summary

Activity TypeAssay MethodResults Summary
AntimicrobialDisc diffusion/MICEffective against Gram-positive and Gram-negative bacteria
AnticancerMTT assayIC50_{50} values ranging from 10 µM to 30 µM across different cell lines
Anti-inflammatoryELISA for cytokinesSignificant reduction in TNF-alpha and IL-6 levels at 20 µM

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study conducted by Umesha et al. evaluated the antimicrobial properties against a panel of bacterial strains. The results indicated a strong inhibition of growth with an MIC of 15 µg/mL for Staphylococcus aureus .
  • Cytotoxicity in Cancer Cells :
    • An investigation into the anticancer properties revealed that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells, with an IC50_{50} value of approximately 25 µM after 48 hours .
  • Inflammation Modulation :
    • A study demonstrated that the compound reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

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